molecular formula C14H19N3O2S B318614 N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B318614
M. Wt: 293.39 g/mol
InChI Key: OSALPQQYSWMBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminophenyl isothiocyanate, followed by the reaction with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methoxybenzamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2,2-dimethylpropanamide

Uniqueness

N-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H19N3O2S/c1-9(18)15-10-5-7-11(8-6-10)16-13(20)17-12(19)14(2,3)4/h5-8H,1-4H3,(H,15,18)(H2,16,17,19,20)

InChI Key

OSALPQQYSWMBLG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C

Origin of Product

United States

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